Cas no 1217748-02-1 ((R)-Modafinil-d10 Carboxylate Methyl Ester)

(R)-Modafinil-d10 Carboxylate Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Modafinil Impurity 14-d10

- (R)-Modafinil-d10 Carboxylate Methyl Ester

-

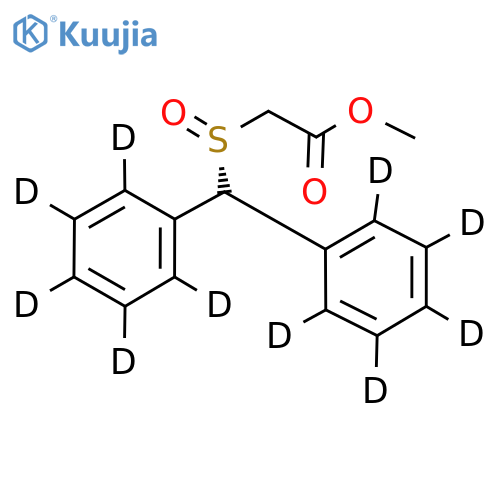

- インチ: 1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

- InChIKey: JFMZFATUMFWKEA-YKRCXYMMSA-N

- ほほえんだ: [2H]C1C(=C(C(=C(C=1[2H])[2H])[2H])[2H])C([S@](=O)CC(=O)OC)C1C([2H])=C(C(=C(C=1[2H])[2H])[2H])[2H]

(R)-Modafinil-d10 Carboxylate Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M482482-5mg |

(R)-Modafinil-d10 Carboxylate Methyl Ester |

1217748-02-1 | 5mg |

$ 190.00 | 2023-09-06 | ||

| TRC | M482482-50mg |

(R)-Modafinil-d10 Carboxylate Methyl Ester |

1217748-02-1 | 50mg |

$ 1499.00 | 2023-09-06 |

(R)-Modafinil-d10 Carboxylate Methyl Ester 関連文献

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

(R)-Modafinil-d10 Carboxylate Methyl Esterに関する追加情報

Comprehensive Overview of (R)-Modafinil-d10 Carboxylate Methyl Ester (CAS No. 1217748-02-1)

The compound (R)-Modafinil-d10 Carboxylate Methyl Ester (CAS No. 1217748-02-1) is a deuterated derivative of Modafinil, a well-known cognitive enhancer. This specialized isotopologue is increasingly gaining attention in pharmaceutical research due to its unique properties and applications. The deuterium-labeled variant, particularly the (R)-enantiomer, offers distinct advantages in metabolic studies, drug development, and analytical chemistry. Researchers are particularly interested in its potential to improve pharmacokinetic profiles and reduce metabolic degradation, making it a valuable tool in neuroscience and pharmacology.

One of the key features of (R)-Modafinil-d10 Carboxylate Methyl Ester is its isotopic purity, which is critical for mass spectrometry and NMR studies. The incorporation of ten deuterium atoms (d10) enhances its detectability and stability, making it an ideal internal standard for quantitative analysis. This compound is often used in tracer studies to investigate the metabolic pathways of Modafinil, a drug widely studied for its effects on wakefulness and cognitive function. The methyl ester moiety further improves its solubility and bioavailability, which are essential for in vitro and in vivo applications.

In recent years, the demand for deuterated compounds like (R)-Modafinil-d10 Carboxylate Methyl Ester has surged, driven by advancements in precision medicine and personalized therapeutics. The pharmaceutical industry is increasingly focusing on isotopically labeled drugs to enhance drug efficacy and minimize side effects. This trend aligns with the growing interest in nootropics and cognitive enhancers, as evidenced by frequent searches for terms such as "deuterated Modafinil benefits" and "isotope-labeled cognitive enhancers". These keywords reflect the public's curiosity about cutting-edge pharmaceutical innovations.

Another area where (R)-Modafinil-d10 Carboxylate Methyl Ester shines is in forensic toxicology. Its unique isotopic signature allows for precise detection and differentiation from endogenous compounds, reducing the risk of false positives in drug testing. This is particularly relevant in workplace and athletic drug screening, where accuracy is paramount. Searches for "deuterated standards in toxicology" and "Modafinil metabolite analysis" highlight the compound's importance in these fields.

From a synthetic chemistry perspective, the preparation of (R)-Modafinil-d10 Carboxylate Methyl Ester involves sophisticated techniques such as asymmetric synthesis and deuterium exchange reactions. These methods ensure high enantiomeric purity and isotopic enrichment, which are critical for its intended applications. The compound's carboxylate methyl ester group also plays a pivotal role in its chemical reactivity, enabling further derivatization for tailored research needs. This versatility makes it a favorite among medicinal chemists exploring structure-activity relationships.

Looking ahead, the potential applications of (R)-Modafinil-d10 Carboxylate Methyl Ester extend beyond traditional drug development. Emerging fields such as neuropharmacology and circadian rhythm research are exploring its utility in understanding sleep-wake cycles and neurotransmitter modulation. With increasing online queries like "deuterated drugs in neuroscience" and "Modafinil derivatives research," it's clear that this compound is at the forefront of scientific inquiry. Its role in advancing our understanding of brain function and drug metabolism cannot be overstated.

1217748-02-1 ((R)-Modafinil-d10 Carboxylate Methyl Ester) 関連製品

- 186419-27-2(2-(Benzyloxy)-3-methylbenzoic acid)

- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

- 1261913-99-8(5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid)

- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)

- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)

- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)